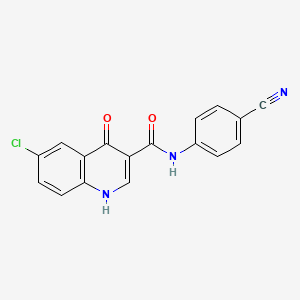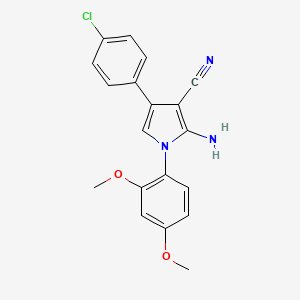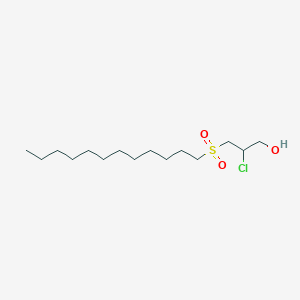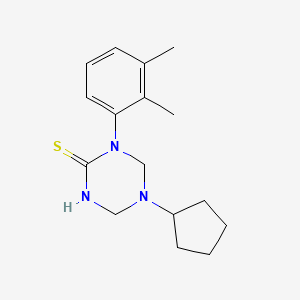![molecular formula C15H17N5O2S B11476557 8-methyl-2-(morpholin-4-yl)-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11476557.png)
8-methyl-2-(morpholin-4-yl)-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-METHYL-2-(MORPHOLIN-4-YL)-4-(THIOPHEN-2-YL)-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE” is a complex organic compound that belongs to the class of pyrimidotriazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “8-METHYL-2-(MORPHOLIN-4-YL)-4-(THIOPHEN-2-YL)-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrimidotriazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as the morpholine and thiophene moieties are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could be used to modify the pyrimidotriazine core or other functional groups.
Substitution: Various substitution reactions can be employed to introduce or modify substituents on the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety could lead to sulfoxides or sulfones.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Medicine
In medicine, it may be explored for its potential pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it could find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of “8-METHYL-2-(MORPHOLIN-4-YL)-4-(THIOPHEN-2-YL)-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Pyrimidotriazines: Other compounds in this class may include various substituted pyrimidotriazines with different functional groups.
Morpholine Derivatives: Compounds containing the morpholine moiety.
Thiophene Derivatives: Compounds containing the thiophene ring.
Uniqueness
The uniqueness of “8-METHYL-2-(MORPHOLIN-4-YL)-4-(THIOPHEN-2-YL)-1H,4H,6H-PYRIMIDO[1,2-A][1,3,5]TRIAZIN-6-ONE” lies in its specific combination of functional groups and its potential biological activities. Its structural features may confer unique properties that distinguish it from other similar compounds.
特性
分子式 |
C15H17N5O2S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
8-methyl-2-morpholin-4-yl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C15H17N5O2S/c1-10-9-12(21)20-13(11-3-2-8-23-11)17-14(18-15(20)16-10)19-4-6-22-7-5-19/h2-3,8-9,13H,4-7H2,1H3,(H,16,17,18) |
InChIキー |
GEUFAZWJMXEWDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11476475.png)

![4-(4-bromophenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B11476487.png)
![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11476489.png)
![N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11476495.png)

![5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11476510.png)

![4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole](/img/structure/B11476526.png)
![ethyl ({5-(4-chlorophenyl)-4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B11476531.png)

![6-amino-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11476535.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide](/img/structure/B11476545.png)
![1-(Dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B11476571.png)
